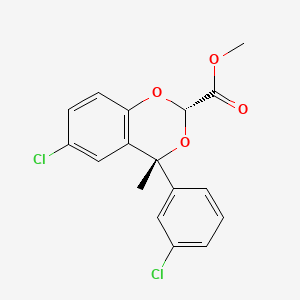
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- typically involves multiple steps, including the formation of the benzodioxane ring, chlorination, and esterification. Common reagents used in these reactions include chlorinating agents like thionyl chloride and esterifying agents like methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzodioxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of benzodioxane compounds have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxan-2-carboxylic acid derivatives
- Chlorophenyl-substituted benzodioxanes
- Methyl ester derivatives of benzodioxane compounds
Uniqueness
The unique combination of the benzodioxane ring, chloro-substituted phenyl group, and methyl ester functionality distinguishes this compound from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
86616-98-0 |
|---|---|
Molecular Formula |
C17H14Cl2O4 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
methyl (2S,4R)-6-chloro-4-(3-chlorophenyl)-4-methyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(10-4-3-5-11(18)8-10)13-9-12(19)6-7-14(13)22-16(23-17)15(20)21-2/h3-9,16H,1-2H3/t16-,17+/m0/s1 |
InChI Key |
FLLPBGBBXAQBRX-DLBZAZTESA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


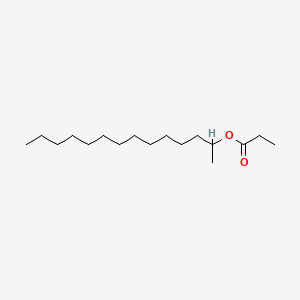
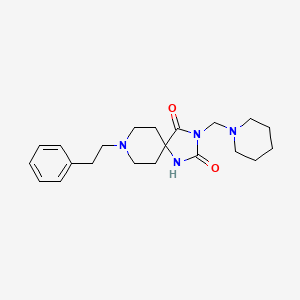
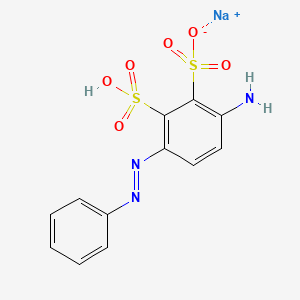
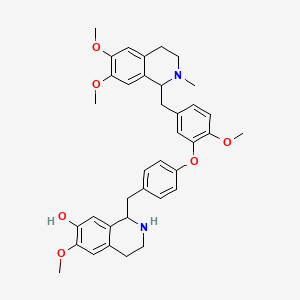
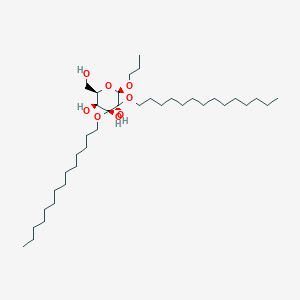
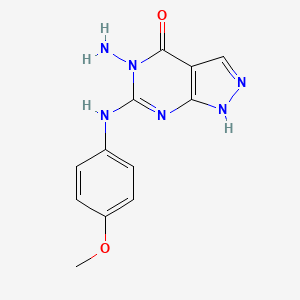
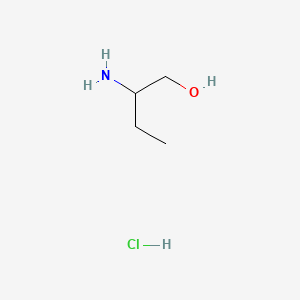
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
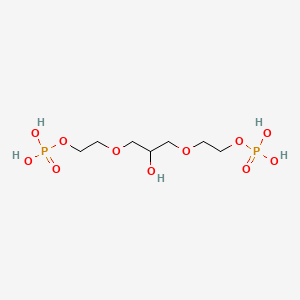
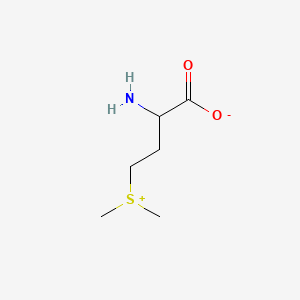
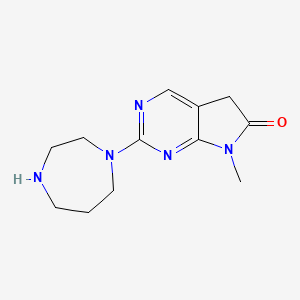
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)

